(2-Iodooct-1-en-1-yl)(trimethyl)silane
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Overview
Description
(2-Iodooct-1-en-1-yl)(trimethyl)silane is a chemical compound characterized by the presence of an iodine atom, an octenyl group, and a trimethylsilyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Iodooct-1-en-1-yl)(trimethyl)silane can be achieved through several methods. One common approach involves the nucleophilic substitution of chlorosilanes with alkenyl magnesium reagents . Another method includes the transition metal-catalyzed hydrosilylation of alkynes and allenes . Additionally, the dehydrogenative silylation of alkenes and the Cu-catalyzed silylation of alkenyl iodonium salts are also viable synthetic routes .
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale reactions using readily available starting materials and efficient catalytic systems. The use of transition metal catalysts, such as palladium or copper, is common in these processes to ensure high yields and selectivity .
Chemical Reactions Analysis
Types of Reactions
(2-Iodooct-1-en-1-yl)(trimethyl)silane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Coupling Reactions: This compound can participate in palladium-catalyzed coupling reactions, such as the Sonogashira coupling, to form carbon-carbon bonds.
Isomerization Reactions: The compound can undergo isomerization to form different alkenyl silane derivatives.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to form carbon-carbon bonds.
Copper Catalysts: Employed in silylation reactions to introduce the trimethylsilyl group.
Bases: Such as pyrrolidine, are used to facilitate substitution reactions.
Major Products Formed
Alkenyl Silanes: Formed through isomerization and coupling reactions.
Substituted Derivatives: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
(2-Iodooct-1-en-1-yl)(trimethyl)silane has a wide range of applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.
Polymer Chemistry: Employed in the production of polymers with unique properties.
Materials Science: Utilized in the development of new materials with specific functionalities.
Biological Research: Investigated for its potential use in the synthesis of biologically active compounds.
Mechanism of Action
The mechanism of action of (2-Iodooct-1-en-1-yl)(trimethyl)silane involves its reactivity towards various nucleophiles and electrophiles. The iodine atom and the trimethylsilyl group play crucial roles in its reactivity, allowing it to participate in a wide range of chemical transformations. The molecular targets and pathways involved in these reactions depend on the specific conditions and reagents used .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(2-Iodooct-1-en-1-yl)(trimethyl)silane is unique due to the presence of both an iodine atom and a trimethylsilyl group, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo a variety of reactions, including substitution, coupling, and isomerization, makes it a valuable compound in organic chemistry .
Properties
CAS No. |
162369-46-2 |
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Molecular Formula |
C11H23ISi |
Molecular Weight |
310.29 g/mol |
IUPAC Name |
2-iodooct-1-enyl(trimethyl)silane |
InChI |
InChI=1S/C11H23ISi/c1-5-6-7-8-9-11(12)10-13(2,3)4/h10H,5-9H2,1-4H3 |
InChI Key |
YXCHXOYXKPWSTJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=C[Si](C)(C)C)I |
Origin of Product |
United States |
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